2-Octyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-Octyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is an organic compound with a complex structure that includes a benzo[de]isoquinoline core, an octyl group, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple stepsThe reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the dioxaborolane group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Octyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzo[de]isoquinoline derivatives.
Substitution: The dioxaborolane moiety can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce reduced benzo[de]isoquinoline derivatives. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Octyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-Octyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can act as a boron source in various reactions, facilitating the formation of boron-containing intermediates. These intermediates can interact with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Similar in structure but contains a thiophene ring instead of a benzo[de]isoquinoline core.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler compound with only the dioxaborolane moiety.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains an isopropoxy group instead of an octyl group.
Uniqueness
2-Octyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its combination of a benzo[de]isoquinoline core, an octyl group, and a dioxaborolane moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C26H34BNO4 |
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Molecular Weight |
435.4 g/mol |
IUPAC Name |
2-octyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C26H34BNO4/c1-6-7-8-9-10-11-17-28-23(29)19-14-12-13-18-21(16-15-20(22(18)19)24(28)30)27-31-25(2,3)26(4,5)32-27/h12-16H,6-11,17H2,1-5H3 |
InChI Key |
LBBKVSWOMWMICQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCCCCCC |
Origin of Product |
United States |
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